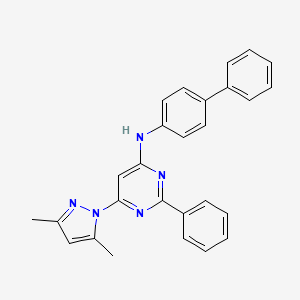
N-(biphenyl-4-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(biphenyl-4-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with biphenyl, dimethylpyrazol, and phenyl groups, which contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-4-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Substitution Reactions: The biphenyl, dimethylpyrazol, and phenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of catalysts such as palladium or copper to facilitate the coupling of aryl halides with the pyrimidine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of solvents, reaction temperatures, and purification methods to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-4-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed coupling reactions using aryl halides and appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(biphenyl-4-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(biphenyl-4-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(biphenyl-4-yl)-6-(1H-pyrazol-1-yl)-2-phenylpyrimidin-4-amine: Lacks the dimethyl groups on the pyrazole ring.
N-(biphenyl-4-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methylphenyl)pyrimidin-4-amine: Contains a methyl group on the phenyl ring.
Uniqueness
N-(biphenyl-4-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrimidin-4-amine is unique due to the presence of both biphenyl and dimethylpyrazol groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H23N5 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-phenyl-N-(4-phenylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C27H23N5/c1-19-17-20(2)32(31-19)26-18-25(29-27(30-26)23-11-7-4-8-12-23)28-24-15-13-22(14-16-24)21-9-5-3-6-10-21/h3-18H,1-2H3,(H,28,29,30) |
InChI Key |
ZLWACUBNIKTSPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NC3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B10965589.png)

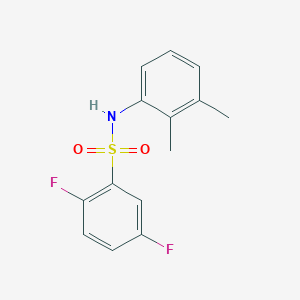
![1-(Methylsulfonyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B10965612.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-phenylbutanamide](/img/structure/B10965617.png)
![6-Amino-4-(4-fluorophenyl)-3-propyl-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B10965619.png)
![Butyl 4-[(cyclohexylcarbamoyl)amino]benzoate](/img/structure/B10965622.png)
![4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10965623.png)
![4-[5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10965628.png)
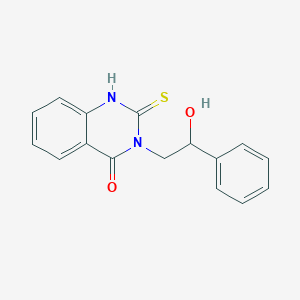
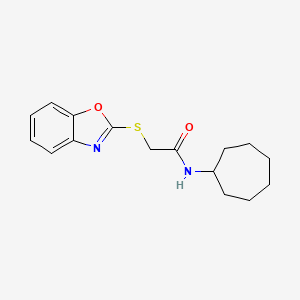
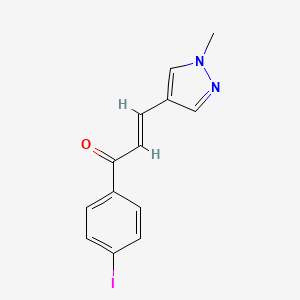
![2-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B10965656.png)
![ethyl (2E)-5-(4-chlorophenyl)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10965662.png)
